Dchaps

Description

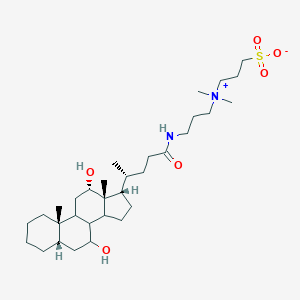

Structure

2D Structure

3D Structure

Properties

CAS No. |

106679-03-2 |

|---|---|

Molecular Formula |

C32H58N2O6S |

Molecular Weight |

598.9 g/mol |

IUPAC Name |

3-[3-[[(4R)-4-[(5S,7R,10S,12S,13R,17S)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl-dimethylazaniumyl]propane-1-sulfonate |

InChI |

InChI=1S/C32H58N2O6S/c1-22(11-14-29(37)33-16-8-17-34(4,5)18-9-19-41(38,39)40)24-12-13-25-30-26(21-28(36)32(24,25)3)31(2)15-7-6-10-23(31)20-27(30)35/h22-28,30,35-36H,6-21H2,1-5H3,(H-,33,37,38,39,40)/t22-,23+,24+,25?,26?,27-,28+,30?,31+,32-/m1/s1 |

InChI Key |

ZQDSFVARABYERY-HJSAWXBPSA-N |

SMILES |

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |

Synonyms |

3-((3-deoxycholamidopropyl)dimethylammonio)-1-propane DCHAPS DCHAPS sulfonate |

Origin of Product |

United States |

Foundational & Exploratory

DCHAPS Detergent: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

DCHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), commonly known as CHAPS, is a versatile zwitterionic detergent widely employed in biochemistry and molecular biology. Its unique properties make it an invaluable tool for the solubilization and purification of proteins, particularly those embedded within cellular membranes, while preserving their native structure and function. This technical guide provides an in-depth overview of this compound, its physicochemical properties, and detailed protocols for its application in key experimental workflows.

Core Properties and Advantages

This compound is a non-denaturing detergent, meaning it can disrupt lipid-lipid and lipid-protein interactions to solubilize membrane proteins without unfolding the protein's tertiary structure.[1][2] This is crucial for studies requiring the preservation of protein activity and protein-protein interactions.[1][3] Its zwitterionic nature, conferred by a quaternary ammonium (B1175870) and a sulfonate group, results in no net charge over a broad pH range, making it compatible with techniques like ion-exchange chromatography and isoelectric focusing.[4]

A key characteristic of any detergent is its critical micelle concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles.[2] Above the CMC, this compound micelles can create a hydrophobic environment that shields the transmembrane domains of membrane proteins from the aqueous solvent, thus keeping them soluble.[5]

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential parameters for experimental design.

| Property | Value | References |

| Molecular Weight | 614.9 g/mol | [6] |

| Critical Micelle Concentration (CMC) | 6 - 10 mM | [4][6] |

| Aggregation Number | ~10 | [6] |

| Micelle Molecular Weight | ~6,150 Da | [6] |

| Appearance | White crystalline powder | [6] |

| Solubility in Water | High | [6] |

Key Applications and Experimental Protocols

This compound is utilized in a variety of biochemical techniques. Below are detailed protocols for some of its most common applications.

Membrane Protein Extraction

This compound is highly effective for the gentle extraction of membrane proteins from the lipid bilayer.[5][7]

Experimental Protocol: Membrane Protein Extraction from Cultured Cells

-

Cell Preparation: Grow cultured mammalian cells to 80-90% confluency in a 10 cm dish.

-

Washing: Place the dish on ice and wash the cell monolayer twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Aspirate the PBS completely and add 1 mL of ice-cold this compound Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% this compound, and protease/phosphatase inhibitors) to the dish.

-

Incubation: Incubate the dish on ice for 30 minutes with occasional gentle swirling.

-

Cell Scraping: Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

-

Further Incubation: Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.

-

Quantification and Storage: Determine the protein concentration of the extract using a detergent-compatible protein assay. The extracted proteins are now ready for downstream applications or can be stored at -80°C.[7]

Co-Immunoprecipitation (Co-IP)

This compound is a preferred detergent for Co-IP as it effectively lyses cells while preserving the delicate protein-protein interactions necessary for studying protein complexes.[3][8]

Experimental Protocol: Co-Immunoprecipitation

-

Cell Lysis: Prepare a cleared cell lysate as described in the membrane protein extraction protocol using a this compound-based lysis buffer.

-

Pre-clearing the Lysate (Optional): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C with gentle rotation. Centrifuge to pellet the beads and transfer the supernatant to a new tube.[9]

-

Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[9]

-

Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complex.[9]

-

Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Carefully remove the supernatant. Resuspend the beads in 1 mL of ice-cold this compound wash buffer (often the same as the lysis buffer or with a lower detergent concentration). Repeat this wash step 3-5 times.[7][9]

-

Elution: After the final wash, remove all residual wash buffer. Elute the protein complexes from the beads. A common method is to add 1X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9]

-

Analysis: Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for analysis by SDS-PAGE and Western blotting.

Two-Dimensional (2D) Gel Electrophoresis

This compound is a standard component in sample rehydration buffers for the first dimension of 2D gel electrophoresis, isoelectric focusing (IEF), due to its ability to solubilize proteins and its neutral charge.[6][10]

Experimental Protocol: Sample Preparation for 2D-PAGE

-

Sample Solubilization: Solubilize the protein sample in a rehydration buffer typically containing 7 M urea, 2 M thiourea, 2-4% this compound, dithiothreitol (B142953) (DTT), and carrier ampholytes.[6][11]

-

IPG Strip Rehydration: Apply the sample-containing rehydration buffer to a channel in the rehydration tray. Place the Immobilized pH Gradient (IPG) strip gel-side down onto the sample.[12]

-

Isoelectric Focusing (First Dimension): Allow the strip to rehydrate with the sample. Then, perform isoelectric focusing according to the manufacturer's instructions for the IEF system. Proteins will migrate and focus at their isoelectric point (pI).[13]

-

Equilibration: Following IEF, equilibrate the IPG strip in an equilibration buffer containing SDS. This step is typically performed in two stages: the first with DTT to reduce disulfide bonds and the second with iodoacetamide (B48618) to alkylate the reduced cysteines.[12]

-

Second Dimension (SDS-PAGE): Place the equilibrated IPG strip onto a large format SDS-PAGE gel and run the second dimension to separate proteins based on their molecular weight.[14]

Visualization of Experimental Workflows and Signaling Pathways

This compound in the Study of Apoptosis

This compound is frequently used in lysis buffers for the study of apoptosis, a form of programmed cell death.[6] The execution of apoptosis is carried out by a family of proteases called caspases.[15] Studying the activation of these caspases, often through Western blot analysis of their cleaved forms, requires cell lysates prepared with a non-denaturing detergent like this compound to preserve the proteins for antibody recognition.[15]

General Workflow for Membrane Protein Solubilization and Co-IP

The following diagram illustrates a comprehensive workflow combining membrane protein extraction and subsequent co-immunoprecipitation using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CHAPS detergent - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. apexbt.com [apexbt.com]

- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 6. agscientific.com [agscientific.com]

- 7. benchchem.com [benchchem.com]

- 8. fivephoton.com [fivephoton.com]

- 9. benchchem.com [benchchem.com]

- 10. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. bio-rad.com [bio-rad.com]

- 14. researchgate.net [researchgate.net]

- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (DCHAPS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, a zwitterionic detergent commonly referred to as DCHAPS. This document outlines its chemical properties, summarizes key quantitative data, and provides detailed experimental protocols for its application in life sciences research.

Core Concepts: Full Name and Chemical Structure

This compound is a non-denaturing, zwitterionic sulfobetaine (B10348) detergent. Its unique structure, derived from cholic acid, imparts a combination of properties from both sulfobetaine-type detergents and bile salts, making it highly effective for solubilizing membrane proteins and disrupting protein-protein interactions while preserving the native state and biological activity of the proteins.[1][2][3]

-

Full Name: 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate[3][4]

-

Synonyms: CHAPS, 3-((3-Cholamidopropyl)dimethylammonium)-1-propanesulfonate[2][4][5]

Chemical Structure:

The structure of this compound features a rigid steroidal backbone derived from cholic acid, a flexible linker arm containing a quaternary ammonium (B1175870) ion, and a sulfonate head group. This amphipathic nature, with both hydrophobic and hydrophilic regions, is key to its function as a detergent.

Quantitative Data Presentation

The following tables summarize the key physicochemical properties of this compound, which are critical for its effective use in experimental design.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Molecular Weight | 614.88 g/mol | [1] |

| Appearance | White crystalline powder | [4][7] |

| Solubility | Soluble in water | [6][7] |

| Detergent Class | Zwitterionic | [1] |

| Melting Point | 156-158 °C (decomposes) | [7] |

| Density | 1.01 g/mL at 20 °C | [2][7] |

Table 2: Micellar Properties

| Property | Value | Conditions | References |

| Critical Micelle Concentration (CMC) | 8 to 10 mM (0.492% to 0.615% w/v) | Aqueous solution | [1] |

| 6.41 mM | No salt | [8] | |

| 4.10 mM | 1.5 M NaCl | [8] | |

| Aggregation Number | 10 | [1][6] | |

| 4-14 | 0-0.1 M Na⁺ | [2] | |

| Micelle Molecular Weight | 6149 Da | [1] | |

| Cloud Point | ≥ 100°C | [1] | |

| Dialyzable | Yes | [1] |

Experimental Protocols

This compound is a versatile tool in the laboratory, particularly for the solubilization of membrane proteins and for use in two-dimensional gel electrophoresis.

This protocol provides a general framework for the solubilization of membrane proteins using this compound. Optimization may be required depending on the specific protein and downstream application.

Materials:

-

Cell pellet containing the membrane protein of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold this compound Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% (w/v) this compound, protease inhibitors)

Procedure:

-

Wash the cell pellet with ice-cold PBS to remove media components.

-

Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells. Discard the supernatant.

-

Resuspend the cell pellet in ice-cold this compound Lysis Buffer. A common starting point is a 1:10 ratio of pellet volume to buffer volume.

-

Incubate the mixture on ice or at 4°C for 30-60 minutes with gentle agitation to facilitate lysis and protein solubilization.

-

Centrifuge the lysate at high speed (e.g., 14,000-20,000 x g) for 15-30 minutes at 4°C to pellet insoluble cellular debris.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins. The sample is now ready for downstream applications such as immunoprecipitation or chromatography.[9]

This compound is a key component of rehydration and equilibration buffers in 2D gel electrophoresis, aiding in the denaturation and solubilization of proteins for isoelectric focusing (IEF).

Materials:

-

Protein sample

-

Rehydration Buffer (e.g., 8 M Urea (B33335), 2-4% (w/v) this compound, 50 mM DTT, 0.2% (v/v) carrier ampholytes, and a trace of Bromophenol Blue)

-

Equilibration Buffer I (e.g., 6 M Urea, 2% (w/v) SDS, 30% (v/v) glycerol, 50 mM Tris-HCl pH 8.8, 2% (w/v) DTT)

-

Equilibration Buffer II (e.g., 6 M Urea, 2% (w/v) SDS, 30% (v/v) glycerol, 50 mM Tris-HCl pH 8.8, 2.5% (w/v) iodoacetamide)

-

Immobilized pH Gradient (IPG) strips

-

SDS-PAGE gels

Procedure:

-

Sample Solubilization: Solubilize the protein sample in the Rehydration Buffer. The high concentration of urea acts as a chaotropic agent, while this compound aids in solubilization.[10]

-

Rehydration and Isoelectric Focusing (First Dimension):

-

Apply the protein sample to the IPG strip in a rehydration tray.

-

Allow the IPG strip to rehydrate with the sample for several hours or overnight at room temperature.[10]

-

Perform isoelectric focusing according to the manufacturer's instructions for the IEF system.

-

-

Equilibration:

-

After IEF, equilibrate the IPG strip in Equilibration Buffer I for 15 minutes with gentle agitation. This step reduces disulfide bonds.

-

Transfer the strip to Equilibration Buffer II for another 15 minutes with gentle agitation. This step alkylates the reduced sulfhydryl groups, preventing them from re-oxidizing.[11]

-

-

SDS-PAGE (Second Dimension):

-

Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.

-

Seal the strip in place with a small amount of molten agarose.

-

Perform electrophoresis to separate the proteins based on their molecular weight.

-

-

Visualization: Stain the gel with a suitable stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein spots.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for Membrane Protein Solubilization using this compound.

Caption: Workflow for Two-Dimensional Gel Electrophoresis using this compound.

Role in Signaling Pathway Research

While this compound is not known to directly modulate signaling pathways, it is an indispensable tool for their study. Many components of cellular signaling cascades, including receptors, kinases, and phosphatases, are membrane-associated proteins. The ability of this compound to gently and effectively solubilize these proteins from the lipid bilayer is crucial for their isolation and subsequent characterization. By preserving the native conformation and activity of these proteins, this compound enables researchers to perform functional assays, study protein-protein interactions within signaling complexes, and conduct structural analyses, all of which are vital for elucidating the mechanisms of signal transduction. The use of this compound in co-immunoprecipitation, for example, allows for the isolation of intact signaling complexes, providing insights into the dynamic interactions that govern cellular responses.[2]

References

- 1. Thermo Scientific™ CHAPS Detergent (3-((3-cholamidopropyl) dimethylammonio)-1-propanesulfonate) | Fisher Scientific [fishersci.ca]

- 2. agscientific.com [agscientific.com]

- 3. CHAPS detergent - Wikipedia [en.wikipedia.org]

- 4. 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate | C32H58N2O7S | CID 107670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CHAPS | Zwitterionic Detergents | Detergents & Accessories | Protein Research [gbiosciences.com]

- 7. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 8. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 11. Two dimensional polyacrylamide gel electrophoresis of PBMCs proteins [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of DCHAPS Surfactant

This compound (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic surfactant widely utilized in biochemical and life sciences research.[1] Its unique structure, which combines the features of sulfobetaine-type detergents and bile salts, makes it highly effective for solubilizing membrane proteins while preserving their native conformation and functionality.[1][2] As a non-denaturing detergent, this compound is particularly valuable in applications such as protein purification, ion-exchange chromatography, and two-dimensional electrophoresis.[2][3][4][5]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and its mechanism of action in key applications.

Core Physical and Chemical Properties of this compound

The behavior of this compound in solution is dictated by its fundamental physicochemical properties. These quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 614.88 g/mol | [6][7][8][9][10][11] |

| Chemical Type | Zwitterionic Surfactant | [2][3][4][12] |

| Appearance | White Powder | [12] |

| Critical Micelle Concentration (CMC) | 6 - 10 mM in water | [1][3][4][9][12] |

| Aggregation Number | ~10 | [9][12] |

| Average Micellar Weight | 6,150 g/mol | [5][9] |

| Solubility | Water (50 mg/mL), DMSO (100 mg/mL) | [5][6][11] |

| Cloud Point | >100°C | [9][11] |

The critical micelle concentration (CMC) is a crucial parameter, as it is the concentration at which individual this compound monomers begin to self-assemble into micelles.[1][13] It is important to note that the CMC of this compound is not a fixed value and can be influenced by experimental conditions such as ionic strength, temperature, and pH.[1][14][15] For instance, the CMC of this compound decreases in the presence of increasing salt concentrations.[14] In aqueous solutions or buffers, this compound behaves as a nonionic surfactant, but in the presence of salt, it can act as a weakly charged cationic surfactant.

Experimental Protocols for Characterization

Accurate determination of the physicochemical properties of this compound is essential for its effective use in research. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Several biophysical techniques can be employed to determine the CMC of a surfactant.[1] Two common methods are fluorescence spectroscopy and surface tensiometry.

1. Fluorescence Spectroscopy using a Pyrene (B120774) Probe

-

Principle: This method relies on the sensitivity of the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a characteristic shift in the vibrational fine structure of the pyrene emission spectrum. The ratio of the intensity of the third vibrational peak (I3 at ~384 nm) to the first (I1 at ~373 nm) is plotted against the logarithm of the surfactant concentration. The inflection point of the resulting sigmoidal curve corresponds to the CMC.[1]

-

Protocol Outline:

-

Stock Solutions: Prepare a concentrated stock solution of this compound in the desired buffer. A separate stock solution of pyrene should be prepared in a suitable organic solvent like acetone (B3395972) or ethanol.

-

Sample Preparation: Create a series of this compound solutions with varying concentrations through serial dilution of the stock solution. Add a small aliquot of the pyrene stock to each this compound dilution to achieve a final pyrene concentration of approximately 1 µM.

-

Fluorescence Measurement: Excite the samples at a wavelength of about 335 nm and record the emission spectra from approximately 350 nm to 500 nm.

-

Data Analysis: Determine the fluorescence intensities of the first (I1) and third (I3) vibrational peaks. Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration. The CMC is identified from the inflection point of the sigmoidal curve.[1]

-

2. Surface Tensiometry

-

Principle: Surfactants are surface-active agents that accumulate at the air-water interface, leading to a reduction in the surface tension of the solution. As the concentration of the surfactant increases, the surface tension decreases until the interface is saturated with monomers. Beyond this point, any additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this break occurs in a plot of surface tension versus surfactant concentration is the CMC.[1][16]

-

Protocol Outline:

-

Solution Preparation: Prepare a series of this compound solutions in the desired buffer, covering a concentration range both below and above the expected CMC.

-

Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., using the du Noüy ring method or the Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the this compound concentration. The CMC is determined as the point where the slope of the curve changes, indicating the formation of micelles.[1]

-

Visualizing this compound in Action: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action of this compound.

Applications and Interactions

Protein Solubilization and Purification

The primary application of this compound is the solubilization of biological macromolecules, particularly membrane proteins.[2][17] Due to their hydrophobic nature, membrane proteins are often insoluble in aqueous solutions.[2] this compound, at concentrations above its CMC, disrupts the lipid bilayer and forms mixed micelles with the membrane lipids and the protein of interest.[18][19] This results in a soluble protein-detergent complex where the hydrophobic regions of the protein are shielded by the nonpolar steroid rings of this compound, while the hydrophilic groups of the surfactant face the aqueous solvent.[20]

A key advantage of this compound is its non-denaturing character, which helps to maintain the native structure and biological activity of the solubilized protein.[3][4] Its high CMC and small micellar weight also facilitate its removal from the protein solution by methods such as dialysis.[5]

Interaction with Lipid Membranes

This compound interacts with and solubilizes lipid membranes without inducing substantial, overall disorder.[21] This is in contrast to some harsher detergents that cause significant disruption of the membrane structure. The mechanism is thought to involve the partitioning of this compound monomers into the lipid bilayer, which leads to membrane destabilization and eventual solubilization into mixed micelles.[19]

Effects on Protein Structure and Function

While generally considered a mild and non-denaturing surfactant, the concentration of this compound can influence its effect on protein structure.[3][22] At optimal concentrations for solubilization, it is effective at preserving the native state of proteins.[4] However, at higher concentrations (e.g., ≥5 mM), this compound has been shown to cause the unfolding of some proteins, such as ovalbumin.[22] Therefore, it is crucial to optimize the this compound concentration for each specific protein and application to ensure the preservation of its structural and functional integrity.

References

- 1. benchchem.com [benchchem.com]

- 2. CHAPS detergent - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cephamls.com [cephamls.com]

- 8. goldbio.com [goldbio.com]

- 9. CHAPS Detergent | AAT Bioquest [aatbio.com]

- 10. 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate | C32H58N2O7S | CID 107670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CHAPS hydrate, 331717-45-4, High-Purity, C3023, Sigma-Aldrich [sigmaaldrich.com]

- 12. agscientific.com [agscientific.com]

- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 14. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. open.library.ubc.ca [open.library.ubc.ca]

- 17. youtube.com [youtube.com]

- 18. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Improvement of interfacial protein stability by CHAPS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Zwitterionic Advantage: An In-depth Technical Guide to DCHAPS

For researchers, scientists, and drug development professionals navigating the complexities of membrane protein biochemistry and cellular signaling, the choice of detergent is a critical determinant of experimental success. Among the diverse array of solubilizing agents, 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (DCHAPS) stands out for its unique zwitterionic nature. This technical guide provides a comprehensive overview of the core principles of this compound, its physicochemical properties, and detailed methodologies for its application in key research workflows.

The Zwitterionic Nature of this compound

This compound is a non-denaturing zwitterionic detergent that combines the structural features of bile salts and sulfobetaines.[1][2] Its molecular structure consists of a rigid, hydrophobic steroid backbone derived from cholic acid and a polar head group containing both a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group.[3][4][5] This dual-charge characteristic results in a net neutral charge over a broad pH range, making it an invaluable tool for techniques sensitive to protein charge, such as isoelectric focusing and ion-exchange chromatography.[1][6]

The zwitterionic nature of this compound is conferred by its constituent functional groups. The sulfonic acid group is a strong acid with a very low pKa, estimated to be around -7, meaning it is fully deprotonated and negatively charged at physiological pH.[6][7] Conversely, the quaternary ammonium group is a permanent cation and does not have a proton to donate, thus remaining positively charged regardless of the solution's pH.[8][9] This permanent zwitterionic state is a key advantage, as it allows for effective solubilization of membrane proteins while minimizing denaturation and preserving their native conformation and biological activity.[1][2]

Physicochemical Properties of this compound

The utility of this compound in various biochemical applications is underpinned by its distinct physicochemical properties. A summary of these quantitative parameters is presented in the tables below for easy comparison.

Table 1: Micellar Properties of this compound

| Property | Value | Experimental Conditions |

| Critical Micelle Concentration (CMC) | 6-10 mM | General reported range in aqueous solution[3][10][11][12] |

| 6.41 mM | No salt (NaCl)[12] | |

| 4.10 mM | 1.5 M NaCl[12] | |

| Aggregation Number | ~10 | Not specified[3] |

| 4-14 | In 0 - 0.1 M Na+[11] | |

| Average Micellar Weight | ~6,150 Da | Not specified[10][11] |

Table 2: Molecular and Physical Properties of this compound

| Property | Value |

| Molecular Weight | 614.9 g/mol [3][10] |

| Molecular Formula | C₃₂H₅₈N₂O₇S[10] |

| Appearance | White crystalline powder[3] |

| Solubility | Water soluble[10] |

| Cloud Point | >100°C[10] |

Experimental Protocols

The effective use of this compound necessitates a clear understanding of the experimental methodologies for its characterization and application. This section provides detailed protocols for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant and can be determined by various methods that detect the onset of micelle formation.

This method is based on the principle that surfactants reduce the surface tension of a solution until the CMC is reached, after which the surface tension remains relatively constant.[13]

Materials:

-

This compound

-

Deionized water

-

Surface tensiometer (with a Wilhelmy plate or Du Noüy ring)

-

Precision balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC. A logarithmic dilution series is often effective.

-

Calibrate the surface tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each this compound solution, starting with the most dilute. Ensure the measuring probe is thoroughly cleaned between each measurement.

-

Record the surface tension for each concentration.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[13]

This technique is suitable for ionic and zwitterionic surfactants and relies on the change in the conductivity of the solution as micelles form.[14]

Materials:

-

This compound

-

Deionized water

-

Conductivity meter and probe

-

Precision balance

-

Volumetric flasks

-

Thermostated water bath

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions as described for the tensiometry method.

-

Calibrate the conductivity meter using standard solutions.

-

Equilibrate the this compound solutions to a constant temperature in the water bath.

-

Measure the conductivity of each solution, starting with deionized water as a baseline.

-

Plot the specific conductivity against the this compound concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these lines corresponds to the CMC.[14][15]

Protein Extraction and Immunoprecipitation

This compound is widely used for the gentle solubilization of membrane proteins for downstream applications such as immunoprecipitation.

Materials:

-

Cultured cells (e.g., HEK293T cells)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound. Add protease and phosphatase inhibitors immediately before use.

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Wash the cell monolayer with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold CHAPS Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional gentle rocking.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant containing the solubilized proteins to a new tube.

-

Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay).

This protocol describes the immunoprecipitation of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways.[16]

Materials:

-

Cell lysate prepared with CHAPS Lysis Buffer

-

Antibody specific to the target protein (e.g., anti-EGFR antibody)

-

Protein A/G magnetic beads or agarose (B213101) slurry

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) this compound

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a low pH buffer like 0.1 M glycine, pH 2.5)

Procedure:

-

To the cell lysate, add the primary antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add the Protein A/G beads and incubate for an additional 1-2 hours at 4°C with rotation.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant (unbound fraction).

-

Wash the beads three to five times with ice-cold Wash Buffer.

-

Elute the bound proteins by resuspending the beads in Elution Buffer and heating if necessary.

-

The eluted sample is now ready for downstream analysis, such as Western blotting.[16]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the context of this compound application, the following diagrams are provided.

Caption: Workflow for membrane protein extraction using this compound.

Caption: General workflow for immunoprecipitation following protein extraction.

Caption: Simplified overview of the EGFR signaling pathway, for which this compound is used to extract key protein components.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. agscientific.com [agscientific.com]

- 5. espace.inrs.ca [espace.inrs.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 16. benchchem.com [benchchem.com]

- 17. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of CHAPSO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a zwitterionic detergent crucial in various scientific disciplines. We will delve into its physicochemical properties, the significance of its CMC, detailed experimental protocols for its determination, and its applications in research and drug development.

Physicochemical Properties of CHAPSO

CHAPSO is a non-denaturing zwitterionic detergent that is highly valued for its ability to solubilize membrane proteins while preserving their native structure and function.[1][2] It is a derivative of cholic acid, featuring a sulfobetaine (B10348) headgroup.[3] This structure gives it a combination of the properties of both bile salts and sulfobetaine-type detergents.[4] A key feature of CHAPSO is its electrically neutral character over a broad pH range, which makes it compatible with techniques like ion-exchange chromatography and isoelectric focusing.[4][5] Compared to its counterpart, CHAPS, CHAPSO has a more polar head group, which results in higher aqueous solubility.[1][6]

Table 1: Quantitative Data for CHAPSO

| Property | Value | Notes |

| Critical Micelle Concentration (CMC) | 8 mM | In aqueous solution at 25°C.[5] |

| Molecular Weight | 630.9 g/mol | [5] |

| Aggregation Number | 11 | The number of monomers in a micelle.[5][6] |

| Average Micellar Weight | ~7,000 Da | [5][6] |

| Cloud Point | 90°C | The temperature above which the detergent phase separates.[5][6] |

| Solubility | Water Soluble | [5] |

| Conductivity | <50 µS in a 10% solution | [5][6] |

The Significance of the Critical Micelle Concentration (CMC)

The CMC is the concentration at which detergent monomers in a solution begin to self-assemble into micelles.[3][7] This phenomenon is fundamental to the action of detergents in biological and pharmaceutical applications.

In Biochemical Research:

Above its CMC, CHAPSO forms micelles that can create a hydrophobic environment, enabling the solubilization of integral membrane proteins by disrupting the lipid bilayer.[7] The relatively high CMC of CHAPSO (8 mM) is advantageous because it allows for easy removal of the detergent from protein solutions by dialysis.[8] This is crucial for downstream applications such as structural studies (crystallography, cryo-EM) and functional assays where the presence of detergent micelles could interfere.[2][8]

The zwitterionic nature of CHAPSO, meaning it carries no net charge, is significant as it minimizes protein denaturation and preserves the native conformation and biological activity of the solubilized proteins.[1][2] This property is particularly important when studying delicate protein complexes and their interactions.[9] For instance, CHAPSO has been successfully used to solubilize opiate receptors while maintaining their reversible binding capabilities.[1][5][6]

In Drug Development:

In the field of drug development, understanding the CMC of surfactants like CHAPSO is vital for the formulation of drug delivery systems. Micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability. The stability and drug-loading capacity of these micellar formulations are directly related to the CMC of the surfactant used.

Experimental Protocols for Determining CMC

Several methods can be employed to determine the CMC of a detergent. Below are detailed protocols for three common techniques.

3.1. Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

This is a highly sensitive method that relies on the change in the fluorescence properties of a probe when it moves from a polar (aqueous) to a non-polar (micellar) environment.[10][11]

-

Principle: Pyrene's fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[12] Below the CMC, pyrene (B120774) is in an aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in the ratio of certain emission peaks.[10]

-

Materials:

-

CHAPSO solutions of varying concentrations (spanning the expected CMC of 8 mM).

-

Pyrene stock solution (e.g., 0.2 mM in ethanol).[13]

-

Fluorometer.

-

-

Procedure:

-

Prepare a series of CHAPSO solutions in the desired buffer.

-

Add a small aliquot of the pyrene stock solution to each CHAPSO solution to a final concentration of approximately 0.3 µM.[13]

-

Incubate the samples to allow for equilibration.

-

Measure the fluorescence emission spectrum (e.g., 350-450 nm) with an excitation wavelength of around 334 nm.[13]

-

Record the intensities of the first and third vibrational peaks (I1 at ~372 nm and I3 at ~383 nm).[13]

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensities (I1/I3 or I3/I1) against the logarithm of the CHAPSO concentration.

-

The plot will show a sigmoidal curve. The inflection point of this curve, where a sharp change in the ratio occurs, corresponds to the CMC.[10]

-

3.2. Surface Tension Measurement

This classic method is based on the principle that surfactants reduce the surface tension of a solution.

-

Principle: As the concentration of a surfactant increases, it accumulates at the air-water interface, reducing surface tension. Once the surface is saturated, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant.[12]

-

Materials:

-

CHAPSO solutions of varying concentrations.

-

Surface tensiometer (using the du Noüy ring or Wilhelmy plate method).

-

-

Procedure:

-

Prepare a series of CHAPSO solutions.

-

Calibrate the tensiometer with a standard of known surface tension (e.g., pure water).

-

Measure the surface tension of each CHAPSO solution.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the CHAPSO concentration.

-

The plot will exhibit two linear regions. The intersection of the lines fitted to these regions indicates the CMC.[12]

-

3.3. Light Scattering

This technique detects the formation of micelles by measuring the increase in light scattered by the solution.

-

Principle: The intensity of scattered light is proportional to the size and concentration of particles in a solution. Below the CMC, the solution contains small detergent monomers. Above the CMC, the formation of larger micelles leads to a significant increase in light scattering.

-

Materials:

-

CHAPSO solutions of varying concentrations.

-

Dynamic Light Scattering (DLS) instrument or a nephelometer.

-

-

Procedure:

-

Prepare a series of filtered, dust-free CHAPSO solutions.

-

Measure the intensity of scattered light for each solution.

-

-

Data Analysis:

-

Plot the scattered light intensity against the CHAPSO concentration.

-

A distinct break in the curve, indicating a sharp increase in scattering, marks the CMC.[12]

-

Visualizing Workflows with Graphviz

Workflow for CMC Determination using Fluorescence Spectroscopy

Caption: Workflow for determining the CMC of CHAPSO using fluorescence spectroscopy with a pyrene probe.

Logical Relationship of CHAPSO Concentration to Protein Solubilization

Caption: The relationship between CHAPSO concentration, micelle formation, and membrane protein solubilization.

Conclusion

CHAPSO is an invaluable tool in the fields of biochemistry, molecular biology, and drug development. Its utility is largely defined by its physicochemical properties, particularly its critical micelle concentration. A thorough understanding of the CMC of CHAPSO and the factors that influence it is essential for designing experiments that effectively solubilize and purify membrane proteins while preserving their biological activity. The experimental protocols provided in this guide offer a starting point for the empirical determination of the CMC under specific experimental conditions, ensuring the successful application of this versatile detergent in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Detergent CHAPSO | CAS 82473-24-3 Dojindo [dojindo.com]

- 4. benchchem.com [benchchem.com]

- 5. CHAPSO | Zwitterionic Detergents | Detergents & Accessories | Protein Research [gbiosciences.com]

- 6. CHAPSO Detergent | AAT Bioquest [aatbio.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. mdpi.com [mdpi.com]

- 9. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Establishment and Comparison of A Determination Method of Critical Micelle Concentration for Surfactants [zgys.nifdc.org.cn]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide on the Role of Chemical Chaperones in Maintaining Protein Native Structure

A Note on Terminology: The term "Dchaps" is not commonly found in scientific literature. It is presumed to be a typographical error, and this guide will focus on chemical chaperones , a class of small molecules that assist in protein folding and stability. A prominent example, which may be related to the original query, is CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent known for its ability to stabilize proteins. This guide will delve into the principles of chemical chaperones, with a specific focus on CHAPS where applicable, to provide researchers, scientists, and drug development professionals with a comprehensive resource on their role in maintaining the native structure of proteins.

Chemical chaperones are small molecules that can non-selectively stabilize proteins, facilitate their correct folding, and prevent aggregation.[1][2] They are distinct from molecular chaperones, which are proteins, and pharmacological chaperones, which are small molecules that bind specifically to a particular protein to restore its native conformation.[1][3] The non-specific nature of chemical chaperones means they can be applied to a broader range of proteins, although often at higher concentrations than their pharmacological counterparts.[3] Their primary mechanism involves interacting with unfolded or misfolded protein intermediates to prevent their aggregation and promote the adoption of a stable, native structure.[4]

Mechanism of Action

The stability of a protein's native structure is a delicate balance of forces.[5] When proteins misfold, hydrophobic regions that are normally buried within the protein's core become exposed.[4] These exposed hydrophobic patches can interact with each other, leading to the formation of non-functional and often toxic aggregates.[4][6] This process is a hallmark of many conformational diseases, including Alzheimer's and Parkinson's disease.[7][8]

Chemical chaperones can intervene in this process in several ways:

-

Stabilization of the Native State: By altering the solvent properties, some chemical chaperones, like osmolytes (e.g., glycerol), can increase the thermodynamic stability of the native protein structure, making it less likely to unfold.

-

Interaction with Unfolded States: Other chemical chaperones, particularly detergent-like molecules such as CHAPS, can interact with the exposed hydrophobic surfaces of unfolded or partially folded proteins.[4][9] This interaction shields the hydrophobic regions, preventing them from self-associating and forming aggregates.[6][9]

-

Facilitating Refolding: By preventing aggregation, chemical chaperones provide an opportunity for misfolded proteins to refold into their correct native conformation.[1][2]

The following diagram illustrates the general mechanism by which chemical chaperones prevent protein aggregation.

Caption: Mechanism of chemical chaperone action in preventing protein aggregation.

Quantitative Data on Protein Stabilization by CHAPS

The effectiveness of a chemical chaperone can be quantified by its impact on protein stability and solubility. CHAPS, a zwitterionic detergent, is particularly useful for solubilizing membrane proteins while preserving their native structure.[10][11] Its properties are summarized in the table below.

| Property | Value | Significance in Protein Stabilization |

| Molecular Weight | 614.9 g/mol | Important for calculating molar concentrations for experiments.[12] |

| Critical Micelle Conc. (CMC) | 6 - 10 mM (~0.37% - 0.62% w/v) | The concentration at which CHAPS forms micelles to solubilize proteins.[12] For optimal stability, the concentration should be above the CMC.[13] |

| Aggregation Number | ~10 | The number of detergent molecules in a micelle. The small micelle size of CHAPS is thought to contribute to its mild, non-denaturing action.[14] |

| Typical Working Concentration | 1-4% (v/v) for IEF, 0.1-2% (w/v) for general stability | The optimal concentration is protein-dependent and must be determined empirically.[13][15] |

The stabilizing effect of CHAPS is demonstrated in its ability to prevent protein aggregation and increase the recovery of soluble protein.

| Protein | Condition | % Protein Recovery (in aqueous phase) | Reference |

| β-lactoglobulin | Emulsification in methylene (B1212753) chloride (control) | 36% | [Biotechnology Letters, 2006, 28(8), 567-70][16] |

| β-lactoglobulin | Emulsification with 5 mM CHAPS | 96% | [Biotechnology Letters, 2006, 28(8), 567-70][16] |

| Ovalbumin | Emulsification in methylene chloride (control) | 44% | [Biotechnology Letters, 2006, 28(8), 567-70][16] |

It is important to note that the effect of CHAPS can be protein-specific and concentration-dependent. For instance, at concentrations ≥5 mM, CHAPS was found to cause the unfolding of ovalbumin into a water-soluble oligomer.[16] Furthermore, the presence of 1% CHAPS has been shown to decrease the overall thermal stability of the proteome in cell lysates.[17]

Experimental Protocols for Assessing Protein Stability

Several biophysical techniques are employed to assess the stability of a protein and the effect of chemical chaperones.

DSC directly measures the heat capacity of a protein solution as a function of temperature. The unfolding of a protein results in a detectable heat absorption, which provides thermodynamic parameters of stability.[18][19]

Detailed Methodology:

-

Sample Preparation:

-

Prepare the purified protein at a concentration of 0.2-2.0 mg/mL in the desired buffer.

-

Prepare a matched buffer solution for the reference cell.

-

For testing the effect of a chemical chaperone, prepare protein samples with varying concentrations of the chaperone, ensuring the reference buffer contains the same chaperone concentration.

-

-

Instrument Setup:

-

Load the protein sample into the sample cell and the matched buffer into the reference cell.

-

Set the temperature range for the scan (e.g., 20°C to 100°C).

-

Set the scan rate (e.g., 60°C/hour).

-

-

Data Acquisition:

-

Equilibrate the system at the starting temperature.

-

Initiate the temperature scan and record the differential heat capacity.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram to obtain the excess heat capacity curve.

-

The peak of this curve corresponds to the melting temperature (Tm), a key indicator of thermal stability.[20]

-

The area under the curve represents the calorimetric enthalpy (ΔHcal) of unfolding.[20]

-

An increase in Tm in the presence of a chemical chaperone indicates a stabilizing effect.[20]

-

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure (α-helices, β-sheets).[21][22][23]

Detailed Methodology:

-

Sample Preparation:

-

The protein sample must be highly pure (>95%).[5]

-

Prepare the protein at a concentration of 0.1-0.2 mg/mL.

-

The buffer should have low absorbance in the far-UV region (e.g., phosphate (B84403) buffer). Avoid Tris and high concentrations of salts.[21][22]

-

-

Instrument Setup:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).[22]

-

Set the wavelength range (e.g., 190-260 nm).

-

Set the scanning speed and the number of accumulations to obtain a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer (containing the chemical chaperone if applicable).

-

Record the spectrum of the protein sample.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

The resulting spectrum can be qualitatively assessed for secondary structure content. For instance, α-helices show characteristic negative bands around 208 nm and 222 nm, while β-sheets have a negative band around 218 nm.[22]

-

For thermal stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for an α-helical protein) as the temperature is increased. The midpoint of the thermal transition gives the Tm.

-

TSA is a high-throughput method to assess protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds.[13][24][25]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare the purified protein at a concentration of 1-2 mg/mL.

-

Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).

-

Prepare a series of buffers with varying concentrations of the chemical chaperone to be tested.

-

-

Assay Setup (in a 96-well PCR plate):

-

In each well, mix the protein, the dye, and one of the test buffers.

-

-

Data Acquisition (using a real-time PCR instrument):

-

Increase the temperature in a stepwise manner (e.g., from 25°C to 95°C).

-

Measure the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. A sigmoidal curve will be generated as the protein unfolds and the dye binds.[25]

-

The midpoint of this transition, often determined from the peak of the first derivative of the curve, is the melting temperature (Tm).[13]

-

A higher Tm indicates greater protein stability.[13]

-

Screening for Chemical Chaperones

The identification of effective chemical chaperones is a critical step in drug development for conformational diseases. High-throughput screening (HTS) methods are often employed for this purpose.[7][8][26]

The following diagram outlines a general workflow for screening and validating chemical chaperones.

Caption: A general workflow for screening and identifying chemical chaperones.

References

- 1. Chemical chaperones: mechanisms of action and potential use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Screening methods for identifying pharmacological chaperones - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 8. Screening methods for identifying pharmacological chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 10. agscientific.com [agscientific.com]

- 11. apexbt.com [apexbt.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Improvement of interfacial protein stability by CHAPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Introduction of Detergents in Thermal Proteome Profiling Requires Lowering the Applied Temperatures for Efficient Target Protein Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moodle2.units.it [moodle2.units.it]

- 19. researchgate.net [researchgate.net]

- 20. Effect of Chemical Chaperones on the Stability of Proteins during Heat– or Freeze–Thaw Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 23. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thermal Shift and Stability Assays of Disease-Related Misfolded Proteins Using Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. High-throughput screening identifies small molecule inhibitors of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]

DCHAPS: A Non-Denaturing Detergent for Protein Integrity in Research and Drug Development

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the successful isolation and characterization of proteins in their native, functional state is paramount. The choice of detergent is a critical factor in this process, particularly for membrane-associated proteins, which are central to cellular signaling and are the targets of a significant portion of modern pharmaceuticals. This technical guide provides a comprehensive overview of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a zwitterionic and non-denaturing detergent widely utilized for its ability to gently solubilize membrane proteins while preserving their structure and function.

Core Properties of CHAPS

CHAPS is a sulfobetaine (B10348) derivative of cholic acid, a bile salt.[1] Its molecular structure confers a unique combination of properties that make it an invaluable tool in protein biochemistry. It is a zwitterionic detergent, meaning it possesses both a positive and a negative charge, resulting in a net neutral charge over a broad pH range.[1] This characteristic is advantageous as it minimizes interference with ion-exchange chromatography and isoelectric focusing.[2]

The non-denaturing nature of CHAPS allows it to disrupt lipid-lipid and lipid-protein interactions to solubilize membrane proteins without significantly altering their secondary and tertiary structures.[3] This preservation of the native conformation is crucial for downstream applications that rely on the protein's biological activity, such as enzyme kinetics studies and the analysis of protein-protein interactions.[4][5]

A key parameter for any detergent is its critical micelle concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into aggregates called micelles. CHAPS has a relatively high CMC, typically in the range of 6-10 mM in aqueous solutions.[1][6] This property is beneficial as it allows for the effective solubilization of membranes at concentrations where the detergent primarily exists as monomers, which is thought to be a gentler condition for proteins.[1] Furthermore, its high CMC and relatively small micelle size facilitate its removal from protein samples through dialysis.[1][6]

Quantitative Data on CHAPS and Comparative Detergents

The selection of an appropriate detergent is often a balance between solubilization efficiency and the preservation of protein function. The following tables provide a summary of the key physicochemical properties of CHAPS and a comparison with other commonly used detergents.

| Property | Value | Conditions |

| Chemical Formula | C₃₂H₅₈N₂O₇S | |

| Molecular Weight | 614.88 g/mol | |

| Critical Micelle Concentration (CMC) | 6 - 10 mM | In aqueous solution |

| 6.41 mM | No salt (NaCl) | |

| 4.10 mM | 1.5 M NaCl | |

| Aggregation Number | 4 - 14 | In 0 - 0.1 M Na⁺ |

| Average Micellar Weight | ~6150 Da | |

| Solubility in Water | ≥ 0.5 M (at 20°C) |

Table 1: Physicochemical Properties of CHAPS. This table summarizes the key properties of CHAPS that are relevant to its use in protein biochemistry. Data sourced from multiple references.[2][7][8]

| Property | CHAPS | Triton X-100 | NP-40 (Igepal CA-630) |

| Type | Zwitterionic | Non-ionic | Non-ionic |

| CMC | 6-10 mM (High) | ~0.24 mM (Low) | ~0.05 mM (Low) |

| Micelle Size | Small (~6 kDa) | Large (~90 kDa) | Large (~90 kDa) |

| Denaturing Potential | Low (Non-denaturing) | Moderate | Moderate |

| Dialyzable | Yes | No | No |

| UV Absorbance (280 nm) | Low | High | High |

| Key Advantage | Preserves protein structure and function.[4] | High solubilization efficiency. | High solubilization efficiency. |

Table 2: Comparison of CHAPS with Other Common Non-ionic Detergents. This table provides a comparative overview of the properties of CHAPS against two other widely used detergents, highlighting their respective strengths and weaknesses for protein extraction.[4]

Experimental Protocols

Determining the Critical Micelle Concentration (CMC) of CHAPS

Accurate determination of the CMC is crucial for optimizing solubilization protocols. Several methods can be employed, with fluorescence spectroscopy using a probe like pyrene (B120774) being a common and sensitive technique.

Protocol: CMC Determination by Pyrene Fluorescence

-

Stock Solutions:

-

Prepare a 50 mM stock solution of CHAPS in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

Prepare a 1 mM stock solution of pyrene in a solvent such as methanol.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the CHAPS stock solution in the buffer to cover a concentration range from below to above the expected CMC (e.g., 0.1 mM to 20 mM).

-

To each dilution, add the pyrene stock solution to a final concentration of 1 µM.

-

-

Fluorescence Measurement:

-

Incubate the samples for at least 30 minutes at room temperature to allow for equilibration.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at 335 nm and record the emission from 350 nm to 450 nm.

-

-

Data Analysis:

-

From the emission spectra, determine the intensity of the first (I₁) and third (I₃) vibronic peaks, typically around 373 nm and 384 nm, respectively.

-

Plot the ratio of I₁/I₃ against the logarithm of the CHAPS concentration.

-

The CMC is identified as the midpoint of the sigmoidal transition in the plot, where the I₁/I₃ ratio shows a sharp decrease, indicating the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

-

Protein Extraction from Cultured Mammalian Cells

This protocol provides a general procedure for the lysis of cultured mammalian cells to extract membrane and cytosolic proteins using a CHAPS-based buffer.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, and protease/phosphatase inhibitors (added fresh).

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Wash cultured cells grown on a 10 cm dish twice with 5 mL of ice-cold PBS.

-

Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.

-

Incubate the dish on ice for 30 minutes, with occasional gentle swirling to ensure complete cell lysis.

-

Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

-

Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled microcentrifuge tube.

-

The protein extract is now ready for downstream applications such as immunoprecipitation or enzyme assays.

Application in Studying Signaling Pathways: The EGFR Example

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in various cancers, making it a key drug target. Studying the protein-protein interactions within this pathway requires gentle solubilization techniques that preserve these complexes. CHAPS is well-suited for this purpose.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various downstream signaling proteins containing SH2 or PTB domains, such as Grb2, which in turn recruits Sos to activate the Ras-MAPK pathway, and PLCγ, which initiates the IP₃-DAG pathway.

Role in Drug Development

The majority of drug targets are membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[8] The development of drugs that modulate the activity of these proteins often requires their isolation in a functionally active state for structural studies, inhibitor screening, and antibody development.

CHAPS plays a crucial role in the early stages of drug discovery and development by enabling the gentle extraction and stabilization of these challenging protein targets. Its ability to preserve the native conformation and activity of membrane proteins is essential for:

-

Target Validation: Confirming the biological activity of a potential drug target after its isolation from the native membrane environment.

-

High-Throughput Screening (HTS): Solubilizing membrane protein targets for HTS assays to identify small molecule inhibitors or activators.

-

Structural Biology: Preparing stable protein-detergent complexes for structural determination by techniques such as X-ray crystallography and cryo-electron microscopy, which provides insights into drug binding sites and mechanisms of action.

-

Biologic Drug Development: Isolating membrane antigens in their native conformation for the generation of therapeutic antibodies.

References

Methodological & Application

Application Notes: CHAPS Protocol for Membrane Protein Extraction

Introduction

The effective extraction of membrane proteins from their native lipid bilayer environment is a critical step for a multitude of applications in research, diagnostics, and drug development. The choice of detergent is paramount to preserving the structural integrity and biological function of these proteins. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely utilized for the solubilization of membrane proteins. Its unique chemical structure, featuring a rigid steroidal backbone and a polar head group, allows for the disruption of lipid-lipid and lipid-protein interactions without causing significant protein denaturation.[1] This non-denaturing property is crucial for downstream applications that require the protein to be in its native conformation, such as enzyme activity assays, immunoprecipitation, and structural studies.

CHAPS is particularly advantageous due to its high critical micelle concentration (CMC) of 6-10 mM, which facilitates its removal from the protein sample by methods like dialysis.[1][2] This is an important consideration for experiments where the presence of detergent could interfere with subsequent analyses. These application notes provide detailed protocols for the extraction of membrane proteins from cultured cells and tissues using CHAPS, a comparison with other common detergents, and an example of its application in studying a key signaling pathway.

Quantitative Data: Detergent Properties

The selection of a detergent for membrane protein extraction is guided by its physicochemical properties. A comparison of CHAPS with other commonly used detergents is presented below to aid researchers in choosing the most appropriate agent for their specific application.

| Property | CHAPS | Triton X-100 | NP-40 (Igepal CA-630) |

| Type | Zwitterionic | Non-ionic | Non-ionic |

| Molecular Weight (Da) | 614.9 | ~625 | ~680 |

| Critical Micelle Concentration (CMC) | 6 - 10 mM | 0.24 mM | 0.29 mM |

| Aggregation Number | 4 - 14 | 100 - 155 | ~149 |

| Micelle Molecular Weight (kDa) | ~6.15 | ~90 | ~90 |

| Denaturing Potential | Low (Non-denaturing) | Low (Non-denaturing) | Low (Non-denaturing) |

This table summarizes key properties of CHAPS and two other common non-ionic detergents.[1]

Experimental Protocols

Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells

This protocol describes a general method for the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.

Materials:

-

Cultured mammalian cells (one confluent 10 cm dish)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, Protease and Phosphatase Inhibitor Cocktails. Store at 4°C.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cell monolayer twice with 5 mL of ice-cold PBS.

-

Aspirate the PBS completely.

-

Add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.

-

Incubate the dish on ice for 30 minutes with occasional gentle swirling.

-

Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.[1]

-

Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.[1]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).

-

The extracted proteins are now ready for downstream applications or can be stored at -80°C for long-term storage.

Protocol 2: Membrane Protein Extraction from Tissues

This protocol provides a general method for the extraction of membrane proteins from tissue samples.

Materials:

-

Tissue sample (~90 µL)

-

CHAPS Lysis and Immunoprecipitation Buffer: (Composition similar to CHAPS Lysis Buffer in Protocol 1, with the addition of phosphatase inhibitors if required).

-

Mini pestle-homogenizer

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Pulverize approximately 90 µL of tissue on ice.

-

Add 500 µL of ice-cold CHAPS Lysis and Immunoprecipitation Buffer containing protease and phosphatase inhibitors to the pulverized tissue.[2][3]

-

Homogenize the tissue with a mini pestle-homogenizer using approximately 15 strokes on ice.[2][3]

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[2][3]

-

Carefully remove the supernatant, avoiding the lipid layer, and transfer it to a fresh, pre-chilled microcentrifuge tube.

-

Centrifuge the supernatant again at 12,000 x g for 15 minutes at 4°C to further clarify the lysate.[2][3]

-

Transfer the final supernatant to a new tube. This fraction contains the extracted proteins ready for downstream applications.

Visualizations: Workflows and Signaling Pathways

To visually represent the experimental processes and their biological context, the following diagrams have been generated using the DOT language.

References

Application Notes and Protocols for Protein Solubilization using DCHAPS for 2D Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional gel electrophoresis (2D-PAGE) is a powerful technique for the separation and analysis of complex protein mixtures from biological samples. A critical step in a successful 2D-PAGE workflow is the complete solubilization of proteins while maintaining their native charge. Incomplete solubilization can lead to poor spot resolution, streaking, and the loss of certain protein populations, particularly hydrophobic and membrane-associated proteins.

DCHAPS (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent that is structurally similar to the more commonly used CHAPS. These detergents are effective in breaking protein-protein interactions and solubilizing proteins, including membrane proteins, without altering their intrinsic isoelectric point (pI), a crucial requirement for the first dimension of 2D-PAGE, isoelectric focusing (IEF). This document provides detailed application notes and protocols for the use of this compound in protein solubilization for 2D-PAGE.

Note: Due to the limited availability of specific data for this compound, the following protocols and recommendations are largely based on the extensive literature and established use of its close structural analog, CHAPS. Researchers should consider these as a starting point and may need to perform empirical optimization for their specific samples and applications.

Properties of this compound and Related Detergents

Zwitterionic detergents like this compound and CHAPS are ideal for 2D-PAGE because they possess both a positive and a negative charge, resulting in a net neutral charge over a broad pH range. This property prevents them from interfering with the migration of proteins during IEF.

| Property | This compound (Projected) | CHAPS |

| Chemical Type | Zwitterionic (Sulfobetaine) | Zwitterionic (Sulfobetaine) |

| Molecular Weight | ~630.9 g/mol | 614.9 g/mol |

| Critical Micelle Concentration (CMC) | Expected to be similar to CHAPS | 6 - 10 mM |

| Charge | Zwitterionic (Net Neutral) | Zwitterionic (Net Neutral) |

| Denaturing Potential | Low / Non-denaturing | Low / Non-denaturing |

Application Notes

Choosing the Right Detergent Concentration

The optimal concentration of this compound will depend on the nature of the protein sample, particularly the abundance of hydrophobic and membrane proteins. Based on protocols using CHAPS, a starting concentration of 2-4% (w/v) in the sample lysis and rehydration buffer is recommended. For samples rich in membrane proteins, a concentration at the higher end of this range, or the use of this compound in combination with other detergents like amidosulfobetaines, may be beneficial for improved solubilization.

The Importance of Chaotropes and Reducing Agents

For effective protein solubilization and denaturation, this compound should be used in conjunction with chaotropic agents and reducing agents.

-

Urea (B33335) and Thiourea (B124793): A combination of 7 M urea and 2 M thiourea is highly effective in disrupting hydrogen bonds and hydrophobic interactions, leading to the unfolding of proteins and improved solubilization.

-